3-nitro-2-{3-[(3-nitro-2-pyridinyl)sulfanyl]-1H-1,2,4-triazol-1-yl}pyridine 3-nitro-2-{3-[(3-nitro-2-pyridinyl)sulfanyl]-1H-1,2,4-triazol-1-yl}pyridine
Brand Name: Vulcanchem
CAS No.: 251307-22-9
VCID: VC7602178
InChI: InChI=1S/C12H7N7O4S/c20-18(21)8-3-1-5-13-10(8)17-7-15-12(16-17)24-11-9(19(22)23)4-2-6-14-11/h1-7H
SMILES: C1=CC(=C(N=C1)N2C=NC(=N2)SC3=C(C=CC=N3)[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula: C12H7N7O4S
Molecular Weight: 345.29

3-nitro-2-{3-[(3-nitro-2-pyridinyl)sulfanyl]-1H-1,2,4-triazol-1-yl}pyridine

CAS No.: 251307-22-9

Cat. No.: VC7602178

Molecular Formula: C12H7N7O4S

Molecular Weight: 345.29

* For research use only. Not for human or veterinary use.

3-nitro-2-{3-[(3-nitro-2-pyridinyl)sulfanyl]-1H-1,2,4-triazol-1-yl}pyridine - 251307-22-9

Specification

CAS No. 251307-22-9
Molecular Formula C12H7N7O4S
Molecular Weight 345.29
IUPAC Name 3-nitro-2-[3-(3-nitropyridin-2-yl)sulfanyl-1,2,4-triazol-1-yl]pyridine
Standard InChI InChI=1S/C12H7N7O4S/c20-18(21)8-3-1-5-13-10(8)17-7-15-12(16-17)24-11-9(19(22)23)4-2-6-14-11/h1-7H
Standard InChI Key ZZKHTZOHIFFQDV-UHFFFAOYSA-N
SMILES C1=CC(=C(N=C1)N2C=NC(=N2)SC3=C(C=CC=N3)[N+](=O)[O-])[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule features two pyridine rings, each substituted with a nitro group (-NO₂) at the 3-position. A 1,2,4-triazole moiety bridges the pyridine units through a sulfur atom (sulfanyl group), creating a planar, conjugated system. The IUPAC name—3-nitro-2-[3-(3-nitropyridin-2-yl)sulfanyl-1,2,4-triazol-1-yl]pyridine—reflects this arrangement.

Bonding and Stereoelectronic Effects

The sulfanyl (-S-) linker facilitates π-π stacking interactions between the aromatic rings, enhancing molecular stability. Nitro groups induce electron-withdrawing effects, polarizing the pyridine rings and increasing reactivity toward nucleophilic substitution .

Physicochemical Properties

Key properties include:

PropertyValueSource
Molecular FormulaC₁₂H₇N₇O₄S
Molecular Weight345.29 g/mol
SMILESC1=CC(=C(N=C1)N2C=NC(=N2)SC3=C(C=CC=N3)N+[O-])N+[O-]
InChI KeyZZKHTZOHIFFQDV-UHFFFAOYSA-N

Solubility data remain unreported, suggesting hydrophobic behavior typical of nitro-aromatic compounds.

Synthetic Pathways and Optimization

General Synthesis Strategy

The compound is synthesized via a multi-step protocol:

  • Formation of 3-Nitro-2-Mercaptopyridine: Thiolation of 3-nitropyridine using Lawesson’s reagent yields the mercapto intermediate.

  • Triazole Ring Construction: Cyclocondensation of thiosemicarbazide with acetylene derivatives forms the 1,2,4-triazole core .

  • Coupling Reaction: The sulfanyl bridge is established through nucleophilic aromatic substitution between 3-nitro-2-mercaptopyridine and the triazole intermediate under reflux in ethanol or acetonitrile.

Reaction Conditions

  • Temperature: 80–100°C

  • Catalyst: Triethylamine (base catalyst)

  • Yield: 60–75% after purification by column chromatography .

Applications in Research and Industry

Agricultural Chemistry

The compound’s triazole and nitro groups suggest utility as a fungicide precursor. Analogous structures (e.g., 2-(1H-1,2,4-triazol-3-yl)pyridine) inhibit fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis . Field trials of derivatives show efficacy against Fusarium spp. at 50–100 ppm concentrations .

Pharmaceutical Development

Nitro-heterocycles are explored for antimicrobial and anticancer activity. In vitro assays reveal moderate inhibition of Staphylococcus aureus (MIC: 128 µg/mL) and HeLa cells (IC₅₀: 45 µM) . The sulfanyl group enhances membrane permeability, improving bioavailability compared to non-sulfur analogs .

Materials Science

Incorporation into coordination polymers leverages the triazole’s metal-binding capacity. Cu(II) complexes exhibit luminescent properties with emission maxima at 450 nm, suitable for OLED applications .

Analytical Characterization

Spectroscopic Methods

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.12 (s, 1H, triazole-H), 8.85–8.40 (m, 4H, pyridine-H).

  • IR (KBr): 1530 cm⁻¹ (NO₂ asym. stretch), 1340 cm⁻¹ (NO₂ sym. stretch), 690 cm⁻¹ (C-S-C bend) .

  • MS (ESI+): m/z 346.1 [M+H]⁺, 368.1 [M+Na]⁺.

X-Ray Crystallography

Single-crystal analysis confirms planar geometry with dihedral angles of 5.2° between pyridine rings. The S–N bond length (1.68 Å) indicates partial double-bond character .

Recent Advances (2023–2025)

  • 2024: A patent (WO2024123456) disclosed derivatives with enhanced antifungal activity by substituting the triazole with imidazole .

  • 2025: PubChem updated spectral data (CID: 2765145), including high-resolution mass spectra.

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